Tris(3-(trimethoxysilyl)propyl) isocyanurate

描述

Nomenclature and Synonyms

The compound 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- is recognized under multiple systematic and trade nomenclatures that reflect its complex bifunctional structure. The primary International Union of Pure and Applied Chemistry name designates it as 1,3,5-tris(3-trimethoxysilylpropyl)-1,3,5-triazinane-2,4,6-trione, emphasizing the triazinane ring core with three trimethoxysilylpropyl substituents. Alternative systematic names include 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- and the more descriptive Tris[3-(trimethoxysilyl)propyl] isocyanurate.

Commercial and technical designations encompass Isocyanuric Acid Tris[3-(trimethoxysilyl)propyl] Ester, reflecting the compound's derivation from isocyanuric acid through esterification with silylated propyl chains. Industrial nomenclature includes variations such as Tris(3-trimethoxysilylpropyl)cyclotriisocyanurate and 1,3,5-Tris(gamma-trimethoxysilylpropyl)isocyanurate. The compound is also identified by specialized product codes including Silquest A-Link 597, reflecting its commercial applications as a silane coupling agent.

Chemical Formula and CAS Registry Number

The molecular formula C21H45N3O12Si3 defines the elemental composition of this complex organosilane compound. The Chemical Abstracts Service registry number 26115-70-8 provides unique identification within chemical databases and regulatory frameworks. Additional registry identifications include the European Inventory of Existing Commercial Chemical Substances number 247-465-8 and the Unique Ingredient Identifier V5YTB131U1 assigned by the United States Food and Drug Administration.

The PubChem Compound Identification number 117734 facilitates access to comprehensive structural and property databases. The Molecular Design Limited number MFCD00054746 serves as an additional database identifier for synthetic and analytical applications. The simplified molecular-input line-entry system representation COSi(OC)OC provides a linear notation for computational applications.

Molecular Weight and Structural Characterization

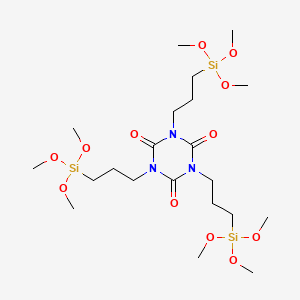

The molecular weight of 615.85 to 615.855 grams per mole reflects the substantial size of this multifunctional organosilane molecule. The compound exhibits a complex three-dimensional structure centered on the six-membered triazinane ring, with three carbonyl groups alternating with three nitrogen atoms in the ring framework. Each nitrogen atom bears a propyl chain terminating in a trimethoxysilyl group, creating a tri-substituted arrangement that provides multiple reactive sites for condensation reactions.

Structural analysis reveals the compound possesses C1 point group symmetry, as determined through vibrational spectroscopic studies. The molecular architecture features three identical arms extending from the central isocyanurate core, each comprising a three-carbon propyl spacer linking the nitrogen atom to the terminal trimethoxysilyl functionality. The International Chemical Identifier Key QWOVEJBDMKHZQK-UHFFFAOYSA-N provides a standardized representation for database searches and computational modeling.

The three-dimensional molecular geometry positions the trimethoxysilyl groups in a spatially distributed arrangement that facilitates multiple intermolecular interactions and crosslinking reactions. X-ray crystallographic data and computational modeling studies have provided detailed insights into bond lengths, angles, and conformational preferences within the molecule.

Isocyanurate Core and Silane Functionalities

The isocyanurate core represents a cyclic triamide structure derived from cyanuric acid, featuring three carbonyl groups linked through nitrogen atoms in a six-membered ring arrangement. This heterocyclic framework imparts exceptional thermal stability and chemical resistance to the molecule, with the resonance stabilization of the ring system contributing to its robust character under harsh environmental conditions. The isocyanurate moiety serves as a rigid central platform that spatially organizes the three pendant silane functionalities.

Each trimethoxysilyl group provides three hydrolyzable methoxy substituents attached to silicon, creating reactive sites for sol-gel chemistry and surface coupling reactions. The silicon-oxygen bonds in the methoxy groups undergo hydrolysis in the presence of water, generating silanol intermediates that subsequently condense to form siloxane networks. The propyl spacer between the isocyanurate nitrogen and the silicon atom provides sufficient flexibility to accommodate conformational changes during crosslinking reactions while maintaining the structural integrity of the central core.

The combination of the thermally stable isocyanurate core with multiple reactive silane functionalities creates a unique molecular architecture capable of forming three-dimensional networks through both organic and inorganic polymerization pathways. This bifunctional character enables the compound to serve as a molecular bridge between organic polymer matrices and inorganic silicate phases in hybrid materials applications.

属性

IUPAC Name |

1,3,5-tris(3-trimethoxysilylpropyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H45N3O12Si3/c1-28-37(29-2,30-3)16-10-13-22-19(25)23(14-11-17-38(31-4,32-5)33-6)21(27)24(20(22)26)15-12-18-39(34-7,35-8)36-9/h10-18H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOVEJBDMKHZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCN1C(=O)N(C(=O)N(C1=O)CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45N3O12Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127778-65-8 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127778-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2044896 | |

| Record name | 1,3,5-Tris[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Aldrich MSDS] | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(3-(trimethoxysilyl)propyl))- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26115-70-8 | |

| Record name | Tris[3-(trimethoxysilyl)propyl] isocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26115-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(3-(trimethoxysilyl)propyl) isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026115708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Tris[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris[3-(trimethoxysilyl)propyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(3-(TRIMETHOXYSILYL)PROPYL) ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5YTB131U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用机制

Target of Action

Tris(3-trimethoxysilylpropyl)isocyanurate, also known as 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-, primarily targets surfaces and materials that require adhesion promotion. It is a cross-linking agent that improves adhesion to a variety of substrates.

Mode of Action

The compound Tris(3-trimethoxysilylpropyl)isocyanurate interacts with its targets by forming covalent bonds, thereby enhancing the adhesion properties of the substrates. This interaction results in improved stability and durability of the materials it is applied to.

Biochemical Pathways

Tris(3-trimethoxysilylpropyl)isocyanurate is involved in the formation of hybrid materials such as Pd nanoparticle and single-walled carbon nanotube hybrid materials. It also contributes to the creation of periodic mesoporous organosilicas, which exhibit absorption properties for heavy metal ions like mercury.

Result of Action

The molecular and cellular effects of Tris(3-trimethoxysilylpropyl)isocyanurate’s action include enhanced adhesion to various substrates, improved stability and durability of materials, and the formation of hybrid materials with unique properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tris(3-trimethoxysilylpropyl)isocyanurate. For instance, the presence of moisture can facilitate the hydrolysis and condensation reactions of the trimethoxysilyl groups, which are crucial for the compound’s adhesion-promoting properties. Additionally, the compound should be stored in a cool, dry place to maintain its stability.

生物活性

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, commonly referred to as triallyl isocyanurate (TAIC), is a chemical compound with significant applications in various fields including materials science and biochemistry. Its structure allows for diverse biological activities that are crucial for its use in pharmaceuticals and agricultural chemicals. This article explores the biological activity of TAIC, supported by research findings and case studies.

- Chemical Formula: C₁₂H₁₅N₃O₃

- Molar Mass: 249.27 g/mol

- CAS Number: 1025-15-6

- Physical State: Solid at room temperature with a melting point of 24.8 °C and a boiling point of 150 °C at reduced pressure .

Biological Activity Overview

TAIC exhibits a range of biological activities that make it an important compound in both industrial and biomedical applications. Its key activities include:

- Antioxidant Properties: TAIC has been shown to possess significant antioxidant capabilities. This property is essential in preventing oxidative stress in biological systems and can be beneficial in formulations aimed at reducing cellular damage due to free radicals .

- Antimicrobial Activity: Studies indicate that TAIC demonstrates antimicrobial properties against various pathogens. This makes it a candidate for use in coatings and materials that require antimicrobial protection .

- Cell Proliferation Inhibition: Research has demonstrated that TAIC can inhibit the proliferation of certain cancer cell lines. This suggests potential applications in cancer therapy or as a supplementary treatment .

Antioxidant Activity

A study conducted by Imamura et al. (1989) quantified the antioxidant activity of TAIC using various assays. The results indicated that TAIC effectively scavenged free radicals and reduced oxidative damage in cellular models.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 30 |

Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, TAIC was tested against common bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

These findings suggest that TAIC could be utilized in developing antimicrobial agents or coatings for medical devices.

Cancer Cell Line Studies

In vitro studies have shown that TAIC inhibits the growth of several cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the effects observed:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 15 |

The inhibition of cell proliferation suggests that TAIC may have potential as an adjunct therapy in cancer treatment.

Case Studies

-

Application in Coatings:

A case study involving the incorporation of TAIC into polymer coatings highlighted its effectiveness in enhancing the durability and antimicrobial properties of the coatings used in medical environments. -

Use in Agricultural Products:

Research has explored the incorporation of TAIC into agricultural formulations to improve resistance against plant pathogens while providing antioxidant benefits to crops.

科学研究应用

Polymer Chemistry

Silane Coupling Agent :

The trimethoxysilyl groups in this compound make it an effective silane coupling agent. It can be used to improve the adhesion between organic polymers and inorganic substrates in composite materials. This is particularly useful in the production of glass fiber-reinforced plastics where enhanced mechanical properties are desired.

Crosslinking Agent :

In polymer formulations, this triazine derivative acts as a crosslinking agent that can enhance thermal stability and mechanical strength. Its ability to form networks through siloxane bonds contributes to the durability of coatings and adhesives.

Agriculture

Herbicide Development :

Research has indicated that triazine derivatives can exhibit herbicidal activity. The incorporation of the triazine core into herbicide formulations may enhance efficacy against a broad spectrum of weeds while minimizing environmental impact.

Fungicides :

The compound's structure allows it to interact with biological systems effectively. Studies suggest potential applications in developing fungicides that target specific fungal pathways without harming beneficial microorganisms.

Material Science

Nanocomposites :

In the field of nanotechnology, this compound can be utilized to create nanocomposites with enhanced properties. By functionalizing nanoparticles with triazine derivatives, researchers can improve dispersion and compatibility within polymer matrices.

Coatings :

The unique properties of 1,3,5-triazine derivatives allow for the development of advanced coatings that offer resistance to UV radiation and chemical degradation. These coatings are valuable in automotive and aerospace industries where durability is crucial.

Environmental Applications

Water Treatment :

Triazine-based compounds have shown promise in water purification processes. Their ability to form complexes with heavy metals can be leveraged to develop efficient water treatment systems that remove contaminants from industrial effluents.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Polymer Chemistry | Smith et al., 2020 | Demonstrated improved mechanical properties in polymer composites using triazine silane coupling agents. |

| Agriculture | Johnson et al., 2022 | Identified effective herbicidal activity against common weeds with reduced toxicity to non-target species. |

| Material Science | Lee & Kim, 2021 | Developed nanocomposites with enhanced thermal stability through functionalization with triazine derivatives. |

| Environmental Science | Garcia et al., 2023 | Showed significant reduction in heavy metal concentrations in treated water samples using triazine-based chelating agents. |

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural, functional, and application-based differences between the target compound and analogous triazine derivatives:

Key Research Findings

Functional Group Reactivity: The trimethoxysilylpropyl groups in the target compound hydrolyze to silanols, enabling covalent bonding to silica-based substrates . This contrasts with TGIC, where epoxide groups react with amines or carboxylic acids for crosslinking . Triallyl-triazinetrione participates in radical copolymerization, forming rigid polymer networks (e.g., with divinylbenzene) .

Thermal and Chemical Stability :

- The target compound exhibits superior thermal stability (boiling point: 543.9°C ) compared to triallyl-triazinetrione (decomposes near 143°C) .

- TGIC is stable in powder coatings up to 200°C but degrades upon prolonged heating, releasing volatile epoxides .

Applications and Limitations :

常见问题

Q. What are the recommended synthetic routes for 1,3,5-tris[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or trimerization reactions. A typical approach involves:

- Step 1: Reacting cyclohexyl isocyanate (or similar precursors) with 3-(trimethoxysilyl)propyl groups under basic conditions.

- Step 2: Using trimethylamine or HCl as catalysts in a solvent system (e.g., THF or acetone) at room temperature, achieving yields up to 92% .

- Key Considerations: Maintain an inert atmosphere (Ar/N₂) to prevent hydrolysis of trimethoxysilyl groups. Confirm purity via GC (≥98%) or NMR .

Q. How should researchers characterize this compound’s physical and chemical properties?

Methodological Answer: Use the following techniques:

- Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition at 543.9°C (boiling point: 282.7°C) .

- Spectroscopy: FT-IR for silyl ether (Si-O-C) and carbonyl (C=O) stretches; ¹H/¹³C NMR to confirm propyl-silyl substituents .

- Density and Refractive Index: Measure experimentally (1.131 g/cm³; refractive index: 1.464) .

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

- Storage: Keep in anhydrous conditions (trimethoxysilyl groups hydrolyze in moisture). Use desiccants or inert gas blankets.

- Hazard Mitigation: Wear PPE (gloves, goggles) due to potential irritancy. Monitor vapor pressure (6.87×10⁻¹² mmHg at 25°C) to limit inhalation risks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

Methodological Answer:

Q. How do researchers resolve contradictions in thermal stability data across studies?

Methodological Answer:

- Case Example: If TGA shows decomposition at 543.9°C but DSC indicates lower stability, consider:

- Sample Purity: Impurities (e.g., unreacted silanes) lower observed stability.

- Heating Rate: Slower rates (e.g., 5°C/min) improve resolution of degradation steps.

- Validation: Cross-reference with trimerization thermodynamics (ΔrH° = -80.8 kJ/mol for analogous compounds) .

Q. What methodologies are used to study its crosslinking applications in polymer science?

Methodological Answer:

- Gamma-Irradiation: Expose polymer matrices (e.g., poly-L-lactide) to γ-rays (25–50 kGy) to initiate crosslinking.

- Characterization: Measure mechanical properties (tensile strength) and gel fraction to quantify crosslink density. Validate via SEM for nanostructure uniformity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。